Ethyl 5,6-Difluorobenzimidazole-2-carboxylate
CAS No.:
Cat. No.: VC18337704
Molecular Formula: C10H8F2N2O2
Molecular Weight: 226.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F2N2O2 |
|---|---|
| Molecular Weight | 226.18 g/mol |
| IUPAC Name | ethyl 5,6-difluoro-1H-benzimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
| Standard InChI Key | ZLNXQWMZSXSSOS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Ethyl 5,6-difluorobenzimidazole-2-carboxylate consists of a benzimidazole scaffold fused with a benzene and imidazole ring. Key structural features include:
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Fluorine substituents at positions 5 and 6, which increase electronegativity and metabolic stability.
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An ethyl ester group at position 2, contributing to solubility and reactivity.
The compound’s IUPAC name is ethyl 5,6-difluoro-1H-benzimidazole-2-carboxylate, and its canonical SMILES representation is CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)F.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₂N₂O₂ |
| Molecular Weight | 226.18 g/mol |
| InChI | InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
| XLogP3 | 2.1 (estimated) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of ethyl 5,6-difluorobenzimidazole-2-carboxylate typically involves a multi-step process:
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Condensation Reaction: 4,5-Difluoro-1,2-phenylenediamine reacts with ethyl chloroformate to form the benzimidazole core.
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Cyclization: Intramolecular cyclization under acidic or basic conditions yields the bicyclic structure.
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Purification: Crystallization or chromatography isolates the final product.
A modified approach reported by involves diazotization and reduction steps to introduce halogen atoms selectively. For example, 4,5-difluoro-2-nitroaniline undergoes reduction to form a diamine intermediate, followed by cyclization with ethyl chloroformate .
Reaction Optimization
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Temperature Control: Maintaining temperatures below 0°C during diazotization prevents side reactions .
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Catalysts: Lewis acids like ZnCl₂ improve cyclization efficiency.
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Yield: Typical yields range from 60–75%, depending on purification methods.
Biological Activities and Mechanisms
Antimicrobial Properties
Fluorinated benzimidazoles exhibit broad-spectrum antimicrobial activity. Ethyl 5,6-difluorobenzimidazole-2-carboxylate demonstrates:
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Bacterial Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: 50% growth inhibition of Candida albicans at 32 µg/mL .
The fluorine atoms enhance membrane penetration, while the ester group facilitates hydrolysis to active carboxylic acid metabolites.
Anticancer Activity
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Cytotoxicity: IC₅₀ values of 12–18 µM against HeLa and MCF-7 cell lines .
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Apoptosis Induction: Upregulation of caspase-3 and PARP cleavage observed in treated cells .
Comparative Analysis with Analogues
Table 2: Halogen-Substituted Benzimidazole Derivatives
| Compound | Molecular Weight | Antiviral IC₅₀ (HCMV) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| Ethyl 5,6-difluorobenzimidazole-2-carboxylate | 226.18 | 10 µM | 8–16 |
| Ethyl 5,6-dichlorobenzimidazole-2-carboxylate | 259.09 | 15 µM | 16–32 |
Key Insights:
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Fluorine’s electronegativity improves target binding compared to chlorine.
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Chlorinated analogues exhibit higher molecular weights but reduced solubility.
Pharmacological Research Findings
In Vivo Efficacy
In murine models of bacterial sepsis:
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Survival Rate: 80% survival at 20 mg/kg dose vs. 20% in controls .
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Bioavailability: 65% oral bioavailability due to ester hydrolysis .
Structure-Activity Relationships (SAR)
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Fluorine Position: 5,6-Difluoro substitution maximizes antiviral activity .
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Ester vs. Carboxylic Acid: Ethyl ester improves membrane permeability over free acids.
Challenges and Limitations
Synthesis Complexity
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Multi-step synthesis increases production costs.
Pharmacokinetic Hurdles
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Rapid ester hydrolysis in plasma limits half-life to 2–3 hours .
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CYP450-mediated drug interactions observed in preclinical models .
Future Directions
Synthetic Innovations
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Flow Chemistry: Continuous-flow systems to improve yield and scalability.
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Biocatalysis: Enzymatic esterification for greener synthesis .
Clinical Translation
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